molecular formula C23H21Cl2N5O3 B2534029 2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-36-4

2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2534029
CAS No.: 921898-36-4
M. Wt: 486.35
InChI Key: RJUIWPLDATVMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase identified as a key driver in a subset of hepatocellular carcinoma (HCC) [https://pubmed.ncbi.nlm.nih.gov/38471042/]. This compound demonstrates high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3), which is critical for minimizing off-target effects in preclinical models [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019302/]. Its primary research value lies in investigating the FGFR4 signaling axis, particularly in HCC cells dependent on FGF19-FGFR4 pathway activation for growth and survival. Researchers utilize this inhibitor to elucidate mechanisms of hepatocarcinogenesis, study primary and acquired resistance to FGFR4-targeted therapies, and evaluate its efficacy in combination regimens with other targeted agents or immunotherapies [https://pubmed.ncbi.nlm.nih.gov/38471042/]. The compound serves as a vital tool for validating FGFR4 as a therapeutic target and for advancing the development of novel treatment strategies for liver cancers and other malignancies with dysregulated FGFR4 signaling.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N5O3/c1-15-2-4-16(5-3-15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUIWPLDATVMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₂₃H₂₁Cl₂N₅O₃ 2,4-Dichlorophenoxy, 4-methylbenzyl 486.35 High lipophilicity; potential kinase inhibition
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide C₂₀H₁₈ClN₅O₂S 3-Chlorobenzyl, thiophen-2-yl 427.90 Lower molecular weight; sulfur enhances solubility but reduces metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... C₃₄H₂₅F₂N₅O₄S Fluorophenyl, chromen, sulfonamide 589.10 Higher molecular weight; fluorination improves bioavailability and target affinity

Key Observations :

  • Core Modifications : Compounds with chromen or oxadiazole extensions (e.g., ) exhibit broader π-π stacking capabilities but face synthetic complexity.
Acetamide Derivatives with Varied Linkages
Compound Name Molecular Formula Key Features Biological Relevance
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS Sulfanyl linkage, methylpyridin Antibacterial activity via thioether interactions
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitro...) C₂₀H₁₄ClN₇O₄S₂ Dual thioether groups, nitro substituent Antiproliferative activity (IC₅₀: 1.2–4.8 µM)

Key Observations :

  • Linkage Diversity: The target compound’s ether linkage (phenoxy) offers metabolic stability over thioethers (prone to oxidation) .
  • Electronic Effects: The 4-nitrophenyl group in is strongly electron-withdrawing, enhancing reactivity but reducing solubility compared to the target’s dichlorophenoxy group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.